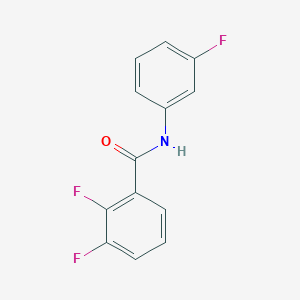![molecular formula C16H12Cl2N2O2 B15006733 2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B15006733.png)
2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole typically involves the reaction of 2,4-dichlorobenzohydrazide with 3-methylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with new functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorophenyl)-3-(4-methoxyphenyl)acrylonitrile
- 2-(4-Chloro-3-methylphenoxy)-N-(3,4-dichlorophenyl)acetamide
Uniqueness
2-(2,4-Dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole is unique due to its specific structural features, such as the presence of the oxadiazole ring and the combination of dichlorophenyl and methylphenoxy groups. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H12Cl2N2O2 |
|---|---|
Peso molecular |
335.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-10-3-2-4-12(7-10)21-9-15-19-20-16(22-15)13-6-5-11(17)8-14(13)18/h2-8H,9H2,1H3 |
Clave InChI |
PWPUTXMKJQBMSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate](/img/structure/B15006650.png)
![(5E)-1-(4-fluorobenzyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15006651.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(E)-(3-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15006657.png)
![3'-Ethyl 4,5-dimethyl 5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4,5-tricarboxylate](/img/structure/B15006659.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15006668.png)


![3-{4-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B15006690.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B15006697.png)
![2-Amino-6-({3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}sulfanyl)-4-propylpyridine-3,5-dicarbonitrile](/img/structure/B15006701.png)
![N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B15006709.png)
![4-[3-(4-chlorophenyl)-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B15006712.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B15006718.png)
![1,3-Benzodioxol-5-yl 4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B15006720.png)
